DAPTOMYCIN

描述

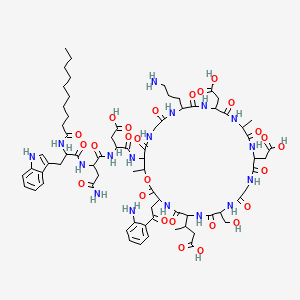

Daptomycin is a cyclic lipopeptide antibiotic derived from Streptomyces roseosporus. Approved by the U.S. FDA in 2003, it is indicated for complicated skin and soft tissue infections (cSSTIs), Staphylococcus aureus bloodstream infections, and right-sided infective endocarditis caused by Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE) . This compound demonstrates concentration-dependent killing and retains efficacy against isolates resistant to β-lactams, glycopeptides, and oxazolidinones .

属性

IUPAC Name |

3-[[4-amino-2-[[2-(decanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-(1-carboxypropan-2-yl)-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H101N17O26/c1-5-6-7-8-9-10-11-22-53(93)81-44(25-38-31-76-42-20-15-13-17-39(38)42)66(108)84-45(27-52(75)92)67(109)86-48(30-59(102)103)68(110)89-61-37(4)115-72(114)49(26-51(91)40-18-12-14-19-41(40)74)87-71(113)60(35(2)24-56(96)97)88-69(111)50(34-90)82-55(95)32-77-63(105)46(28-57(98)99)83-62(104)36(3)79-65(107)47(29-58(100)101)85-64(106)43(21-16-23-73)80-54(94)33-78-70(61)112/h12-15,17-20,31,35-37,43-50,60-61,76,90H,5-11,16,21-30,32-34,73-74H2,1-4H3,(H2,75,92)(H,77,105)(H,78,112)(H,79,107)(H,80,94)(H,81,93)(H,82,95)(H,83,104)(H,84,108)(H,85,106)(H,86,109)(H,87,113)(H,88,111)(H,89,110)(H,96,97)(H,98,99)(H,100,101)(H,102,103) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOAKLVKFURWEDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H101N17O26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1620.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103060-53-3 | |

| Record name | Daptomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

Decamethylcyclopentasiloxane is synthesized through the hydrolysis and condensation of dimethyldichlorosilane. The reaction involves the following steps:

Hydrolysis: Dimethyldichlorosilane reacts with water to form dimethylsilanediol.

Condensation: The dimethylsilanediol undergoes condensation to form cyclic oligomers, including decamethylcyclopentasiloxane.

Industrial Production Methods

In industrial settings, the production of decamethylcyclopentasiloxane involves the use of high-purity dimethyldichlorosilane and controlled reaction conditions to ensure the formation of the desired cyclic compound. The process typically includes distillation to purify the final product.

化学反应分析

Macrocyclization via Serine Ligation

The total synthesis of daptomycin involves a chemoselective serine ligation for macrocyclization. This method assembles the 31-membered cyclic depsipeptide through esterification of a threonine residue with a protected tryptophan ester, followed by ozonolysis to introduce kynurenine .

| Step | Reaction Type | Key Features |

|---|---|---|

| 1 | Esterification | Threonine reacts with Trp-ester under mild coupling conditions (DCC/DMAP) |

| 2 | Ozonolysis | Cleavage of Trp indole ring to form kynurenine at position 13 |

| 3 | Cyclization | Serine hydroxyl mediates intramolecular amide bond formation (yield: 22%) |

This synthetic route enables precise modifications to study structure–activity relationships .

Reaction with Glyceraldehyde

This compound undergoes pH-dependent reactions with aldehydes like glyceraldehyde, forming reversible imine and anilide derivatives :

Mechanism

-

Imine Formation : Primary amine of ornithine (position 6) reacts with glyceraldehyde to form a carbinolamine intermediate.

-

Anilide Formation : Carbinolamine undergoes intramolecular hydrogen bonding and cleavage, yielding an anilide product.

Kinetic Data

| pH | Rate Constant (k, M⁻¹s⁻¹) | Dominant Product |

|---|---|---|

| 1–2 | 0.12 | Imine (70%) |

| 3–4 | 0.45 | Imine (85%) |

| 5–7 | 0.08 | Anilide (60%) |

The reaction is first-order with respect to both reactants, peaking at pH 3–4 .

Calcium Coordination and Oligomerization

This compound binds Ca²⁺ via its DXDG motif (Asp7, Asp9, Gly10), forming a 1:1 complex that facilitates membrane insertion . This interaction triggers structural changes:

| Condition | Conformation | Biological Impact |

|---|---|---|

| Without Ca²⁺ | Disordered monomer | Inactive |

| With Ca²⁺ | β-sheet-rich oligomer | Membrane insertion |

Key Findings

-

Fluorescence Resonance Energy Transfer (FRET) : Trp1 and Kyn13 residues exhibit proximity shifts in PG-containing membranes with Ca²⁺, confirming oligomerization .

-

Circular Dichroism (CD) : A 232 nm ellipticity inversion indicates Ca²⁺-dependent structural ordering .

Membrane Insertion and Lipid Interactions

This compound forms a tripartite complex with Ca²⁺ and phosphatidylglycerol (PG), enabling irreversible membrane insertion .

Membrane Binding Kinetics

| Parameter | Value | Method |

|---|---|---|

| PG Binding Affinity (Kd) | 15 nM | Fluorescence Titration |

| Stoichiometry (Dap:PG:Ca²⁺) | 1:2:2 | ITC/NMR |

| Insertion Half-Time | 8.5 min | QCM-D |

Atomic Force Microscopy (AFM) reveals:

-

Phase I: Unperturbed lipid bilayer.

-

Phase II: 0.4 nm depression zones with this compound aggregates.

Resistance-Associated Modifications

Resistance mutations (e.g., mprF in S. aureus) reduce PG synthesis, limiting this compound’s binding capacity. Key structural determinants for evasion include:

科学研究应用

FDA-Approved Indications

Daptomycin is approved for several clinical uses, including:

- Complicated skin and skin structure infections (cSSSI)

- Bacteremia , including right-sided infective endocarditis

- Osteomyelitis and septic arthritis due to MRSA

- Prosthetic joint infections caused by Staphylococcus or Enterococcus spp.

- This compound lock therapy in catheter-related bloodstream infections (CRBSI) .

Off-Label Uses

Beyond its approved indications, this compound has been utilized off-label for:

- Diabetic foot infections

- Cerebrospinal fluid shunt infections

- Native vertebral osteomyelitis

- Intracranial or spinal epidural abscesses

- Healthcare-associated meningitis or ventriculitis when other treatments are ineffective .

Data from Clinical Registries

The European Cubicin Outcomes Registry and Experience (EU-CORE) provided valuable insights into the real-world applications of this compound. In a cohort of 1,127 patients treated with this compound:

- Complicated skin and soft tissue infections : 33%

- Bacteremia : 22%

- Endocarditis : 12%

- Osteomyelitis : 6%

The overall clinical success rate was approximately 79% , with a median treatment duration of 10 days in inpatient settings .

Case Studies

Several case studies highlight the efficacy of this compound in challenging infections:

- This compound-Induced Eosinophilic Pneumonia : A case study reported eosinophilic pneumonia in patients receiving this compound, emphasizing the need for monitoring and management strategies upon detection .

- Multi-Drug Resistant Infections : Research indicated that siderophore-conjugated this compound demonstrated potent activity against carbapenem-resistant Acinetobacter baumannii, showcasing its potential in treating multi-drug resistant pathogens .

Safety Profile

While this compound is generally well-tolerated, it can cause side effects such as:

- Eosinophilic pneumonia

- Gastrointestinal upset

- Muscle pain and weakness

Monitoring for these adverse effects is essential during treatment .

作用机制

The mechanism of action of decamethylcyclopentasiloxane involves its interaction with various molecular targets and pathways. In biological systems, it acts as an emollient, providing a smooth and soft texture to the skin. In industrial applications, it functions as a solvent and carrier for active ingredients.

相似化合物的比较

Table 1: Mechanism and Spectrum Comparison

| Compound | Class | Mechanism | Spectrum (Key Pathogens) | Bactericidal/Bacteriostatic |

|---|---|---|---|---|

| This compound | Lipopeptide | Membrane depolarization | MRSA, VRE, Streptococcus spp. | Bactericidal |

| Vancomycin | Glycopeptide | Inhibits cell wall synthesis | MRSA, MSSA, Enterococcus spp. | Bactericidal |

| Linezolid | Oxazolidinone | Inhibits protein synthesis | MRSA, VRE | Bacteriostatic |

| Quinupristin-Dalfopristin | Streptogramin | Inhibits protein synthesis | E. faecium (not E. faecalis) | Bacteriostatic |

| Tigecycline | Glycylcycline | Inhibits protein synthesis | MRSA, VRE, Gram-negative pathogens | Bacteriostatic |

- This compound vs. Vancomycin : Both are bactericidal, but this compound’s unique membrane-targeting mechanism avoids cross-resistance with cell wall–active agents. This compound exhibits lower MIC values against MRSA compared to vancomycin in some studies (e.g., MIC90: 0.5 µg/mL vs. 1–2 µg/mL) .

- This compound vs. Linezolid : Linezolid is bacteriostatic and associated with higher resistance rates in VRE (up to 8.2% in global surveillance) compared to this compound (<1%) .

Resistance Profiles

Table 2: Resistance Trends in Clinical Isolates

- This compound Non-Susceptibility (DNS): Rare but linked to prior this compound use (OR: 1.86, 95% CI: 0.46–7.53) and mutations in cls (cardiolipin synthase) or gdpD (glycerophosphodiester phosphodiesterase) .

Pharmacokinetics and Administration

Table 3: Pharmacokinetic Properties

| Compound | Half-life (h) | Protein Binding (%) | Excretion Route | Dosing Adjustments (Renal Impairment) |

|---|---|---|---|---|

| This compound | 8–9 | 90–93 | Renal (80%) | Yes (CrCl <30 mL/min) |

| Vancomycin | 4–6 | 30–55 | Renal (90%) | Yes |

| Linezolid | 4–5 | 31 | Non-renal (65%) | No |

- This compound RF : A reformulation with improved stability (room temperature storage vs. refrigeration for original this compound) and reconstitution flexibility (compatible with bacteriostatic water). Bioequivalence confirmed via in vitro studies (protein binding: 89.3–95.3% for both formulations) .

Combination Therapy Efficacy

- Synergy with Fosfomycin: this compound combined with fosfomycin reduces mortality in VRE bloodstream infections (HR: 0.38, 95% CI: 0.17–0.85) compared to monotherapy .

- Levofloxacin Combination : Enhances bactericidal activity against MSSA in meningitis models, reducing resistance emergence .

生物活性

Daptomycin is a cyclic lipopeptide antibiotic that exhibits potent bactericidal activity against a wide range of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and notable case studies.

This compound's primary mechanism involves the disruption of bacterial cell membrane potential. Studies have shown that this compound binds to the bacterial membrane in a calcium-dependent manner, leading to potassium efflux and subsequent membrane depolarization. This process results in the inhibition of essential cellular functions, ultimately causing cell death.

Key Findings

- Membrane Depolarization : this compound induces rapid depolarization of the membrane potential in Staphylococcus aureus, with over 90% reduction observed within 30 minutes of exposure. This depolarization correlates with a significant decrease in cell viability, demonstrating a direct relationship between membrane potential disruption and bactericidal activity .

- Calcium Dependency : The bactericidal effect of this compound is dependent on the presence of calcium ions. In experiments where calcium was absent, no significant potassium release or loss of cell viability was observed .

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly for treating complicated skin and soft tissue infections (cSSTIs), bacteremia, endocarditis, and osteomyelitis.

Clinical Studies

- Efficacy Rates : In a study involving 1342 patients treated with this compound for cSSTIs, clinical success rates were reported at approximately 79% . this compound was often used as first-line therapy, particularly in cases resistant to other antibiotics.

- Common Pathogens : The most frequently isolated pathogens included Staphylococcus aureus (34% of cases), with a significant proportion being methicillin-resistant strains .

Case Studies

Several case studies have highlighted both the effectiveness and potential adverse effects associated with this compound treatment.

Notable Cases

- Eosinophilic Pneumonia : A rare case reported eosinophilic pneumonia induced by this compound in a patient treated for MRSA infection. The patient exhibited respiratory symptoms and peripheral eosinophilia, which resolved upon discontinuation of the drug .

- Bone and Joint Infections : A cohort study involving 4664 patients found that this compound was effective in treating periprosthetic joint infections, although some patients experienced adverse reactions such as elevated creatine phosphokinase (CPK) levels .

Summary Table of this compound Activity

| Parameter | Details |

|---|---|

| Class | Cyclic lipopeptide antibiotic |

| Mechanism | Disruption of cell membrane potential via potassium efflux |

| Pathogens Targeted | Gram-positive bacteria (e.g., MRSA, VRE) |

| Clinical Success Rate | ~79% for cSSTIs |

| Common Adverse Effects | Eosinophilic pneumonia, elevated CPK levels |

| Calcium Dependency | Required for bactericidal activity |

常见问题

Q. What are the recommended safety protocols for handling daptomycin in laboratory settings?

this compound requires adherence to GHS hazard classifications, including acute toxicity (oral), skin corrosion, and respiratory irritation. Key protocols include:

- Use of personal protective equipment (PPE): gloves, lab coats, and eye protection.

- Work in well-ventilated areas or fume hoods to avoid aerosol exposure.

- Immediate decontamination of spills using alcohol-based solutions and adsorbent materials.

- Storage in sealed containers away from humidity and heat .

Table 1: Critical Safety Parameters

| Parameter | Requirement |

|---|---|

| PPE | Gloves, goggles, lab coat |

| Ventilation | ≥6 air changes/hour |

| Spill Management | Adsorbents + 70% ethanol |

Q. How should researchers standardize in vitro susceptibility testing for this compound against Gram-positive bacteria?

- Use Clinical and Laboratory Standards Institute (CLSI) guidelines with cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 50 mg/L calcium.

- Maintain a bacterial inoculum of 5 × 10⁵ CFU/mL and interpret minimum inhibitory concentrations (MICs) after 18–24 hours.

- Validate results using quality control strains (e.g., Staphylococcus aureus ATCC 29213) to ensure reproducibility .

Q. What is the mechanistic basis for this compound’s calcium-dependent bactericidal activity?

this compound binds to bacterial cell membranes in a calcium-dependent manner, forming oligomeric pores that depolarize the membrane and disrupt ion flux. Methodological verification includes:

- Fluorescence assays to monitor membrane depolarization (e.g., DiSC₃(5) dye).

- Atomic force microscopy (AFM) to visualize pore formation in lipid bilayers .

Advanced Research Questions

Q. How should researchers design pharmacokinetic/pharmacodynamic (PK/PD) studies for this compound in resistant bacterial models?

- Study Design : Use neutropenic murine thigh infection models with Enterococcus faecium or methicillin-resistant S. aureus (MRSA).

- Dosing : Simulate human-equivalent doses (6–10 mg/kg/day) adjusted for murine metabolism.

- Endpoints : Measure AUC/MIC ratios and time above MIC; target AUC/MIC ≥ 666 for stasis.

- Statistical Analysis : Apply non-linear regression (e.g., Hill equation) to model dose-response relationships .

Table 2: Key PK/PD Parameters

| Parameter | Target Value |

|---|---|

| AUC/MIC (Gram-positive) | ≥666 for stasis |

| Cmax (serum) | 50–100 µg/mL |

| Protein binding | 90–92% |

Q. How can contradictory data on this compound’s efficacy across bacterial strains be reconciled?

- Meta-Analysis : Pool data from studies using PRISMA guidelines, stratifying by strain type (e.g., S. aureus vs. Enterococci), calcium concentrations, and inoculum size.

- Mechanistic Studies : Use isogenic mutant strains to isolate resistance determinants (e.g., mprF mutations).

- Statistical Tools : Apply multivariate regression to identify confounding variables (e.g., host immune status, biofilm formation) .

Q. What methodological considerations are critical when assessing this compound’s interaction with pulmonary surfactants?

- In Vitro Models : Use alveolar lavage fluid or synthetic surfactants (e.g., Survanta®) to mimic lung conditions.

- Bioactivity Assays : Measure MIC shifts in the presence of surfactants and correlate with lipid composition via mass spectrometry.

- Control Variables : Maintain physiological calcium levels (1.0–1.5 mM) and pH (7.4) to avoid confounding results .

Q. How should researchers investigate this compound’s impact on bacterial persister cells?

- Model Systems : Use stationary-phase cultures or biofilm models treated with this compound (10–100× MIC).

- Viability Assessment : Combine SYTOX Green staining with ATP-bioluminescence assays to distinguish membrane damage from metabolic activity.

- Omics Approaches : Perform transcriptomic profiling (RNA-seq) to identify dormancy pathways activated during treatment .

Data Analysis & Reporting

Q. What statistical frameworks are appropriate for analyzing this compound clinical trial data with heterogeneous patient populations?

- Subgroup Analysis : Pre-specify subgroups (e.g., renal impairment, obesity) using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant).

- Multivariate Models : Apply Cox proportional hazards regression for survival outcomes, adjusting for covariates like creatinine clearance.

- Transparency : Report 95% confidence intervals and avoid overreliance on p-values; use CONSORT guidelines for clinical trials .

Q. How can systematic reviews address publication bias in this compound resistance studies?

- Search Strategy : Use PICOS framework (Population, Intervention, Comparison, Outcome, Study design) across PubMed, EMBASE, and Cochrane Library.

- Bias Assessment : Apply Egger’s test and funnel plots to detect asymmetry in effect sizes.

- Data Synthesis : Perform random-effects meta-analysis if heterogeneity (I²) > 50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。